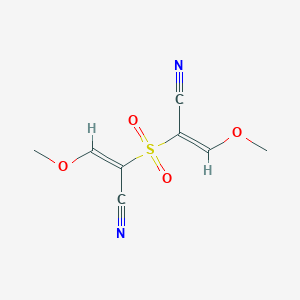
Thiophène-2-sulfonyl acétonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene-2-sulfonylacetonitrile is a heteroarene compound with the molecular formula C6H5NO2S2 and a molecular weight of 187.24 g/mol . It is characterized by a thiophene ring substituted with a sulfonylacetonitrile group at the 2-position.
Applications De Recherche Scientifique
Thiophene-2-sulfonylacetonitrile has been extensively studied for its applications in various scientific fields:
Mécanisme D'action
Target of Action
Thiophene-2-sulfonylacetonitrile, also known as 2-(Thiophen-2-ylsulfonyl)acetonitrile, is a laboratory chemical The safety data sheet indicates that it may cause respiratory irritation , suggesting that the respiratory system could be a potential target.
Mode of Action
Given its potential to cause respiratory irritation , it might interact with certain receptors or enzymes in the respiratory system, leading to changes in cellular function.
Biochemical Pathways
Thiophene-based analogs have been shown to have a variety of biological effects, suggesting that they may interact with multiple biochemical pathways
Result of Action
The compound is known to cause skin and eye irritation, and may cause respiratory irritation
Action Environment
The action, efficacy, and stability of Thiophene-2-sulfonylacetonitrile can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and kept tightly closed . This suggests that exposure to air and moisture could potentially affect the stability of the compound. Additionally, the compound’s effects may be influenced by the physiological environment within the body, such as pH, temperature, and the presence of other molecules.
Méthodes De Préparation
Thiophene-2-sulfonylacetonitrile can be synthesized through several synthetic routes. One common method involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. Another approach is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Analyse Des Réactions Chimiques
Thiophene-2-sulfonylacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Thiophene-2-sulfonylacetonitrile can be compared with other thiophene derivatives, such as:
- Thiophene-2-carboxylic acid
- Thiophene-2-sulfonamide
- Thiophene-2-sulfonyl chloride
These compounds share the thiophene ring structure but differ in their substituents, which confer unique chemical properties and applications. Thiophene-2-sulfonylacetonitrile is unique due to its sulfonylacetonitrile group, which provides distinct reactivity and potential for diverse applications .
Propriétés
IUPAC Name |
2-thiophen-2-ylsulfonylacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S2/c7-3-5-11(8,9)6-2-1-4-10-6/h1-2,4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLFPYPXODBUFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343475 |
Source


|
| Record name | Thiophene-2-sulfonylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-62-9 |
Source


|
| Record name | Thiophene-2-sulfonylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI)](/img/structure/B50382.png)

![Ethyl 2-diazo-4-[2,2-dimethyl-4-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-3-oxobutanoate](/img/structure/B50390.png)





